arcelin 5
Description
Properties
CAS No. |
158709-58-1 |
|---|---|
Molecular Formula |
C41H40BCl3F4N2 |
Synonyms |
arcelin 5 |
Origin of Product |
United States |
Origin, Distribution, and Genetic Diversity of Arcelin 5
Geographical and Species Distribution in Wild Phaseolus Accessions
Arcelin 5 is primarily found in wild Phaseolus accessions, suggesting its importance in the natural defense mechanisms of these plants. nih.gov
This compound is notably present in specific wild genotypes of Phaseolus vulgaris. For instance, the wild P. vulgaris genotype G02771 is well-characterized for containing this compound. nih.govoup.comresearchgate.net This genotype is a wild Mesoamerican accession known for its resistance to bruchids. scielo.brresearchgate.net While arcelins are found in wild P. vulgaris accessions, they are generally absent in cultivated common beans, highlighting a genetic bottleneck induced by domestication. oup.comashs.org
Beyond Phaseolus vulgaris, this compound has also been studied in related Phaseolus species, such as tepary bean (Phaseolus acutifolius A. Gray). nih.govnih.govoup.com Transgenic P. acutifolius plants transformed with arcelin-5 gene constructs have been shown to synthesize this compound, demonstrating its potential for expression in other Phaseolus species. nih.govnih.govoup.comcgiar.org
Presence in Phaseolus vulgaris Genotypes
Allelic Variation and Genetic Loci
Arcelin proteins belong to the lectin-like family and exhibit significant allelic variation. scielo.org.co
To date, eight electrophoretic variants of arcelin proteins have been identified, designated as arcelin 1 to arcelin 8, with molecular weights ranging from 27 to 42 kDa. researchgate.netresearchgate.net These variants have been found in various accessions of wild common bean (P. vulgaris) and exhibit different levels of resistance to bruchid insect pests. scielo.org.co Arcelin variants 1, 5, and 8 have been considered the most promising for conferring insect resistance. scielo.org.co
The arcelin variants can be grouped into subgroups based on cDNA sequence homology. For example, arcelin 1, arcelin 2, and arcelin 6 form one subgroup, while arcelin 4 forms another, and arcelin 5a and arcelin 5b constitute a third subgroup. researchgate.net
Here is a summary of some identified arcelin variants and their associated accessions:
| Arcelin Variant | Associated P. vulgaris Accession | Reference |
| Arcelin 1 | G12882, PI 325690 | researchgate.net |
| Arcelin 2 | G12866 | researchgate.net |
| Arcelin 3 | G12891 | researchgate.net |
| Arcelin 4 | G12949 | researchgate.net |
| This compound | G02771 | nih.govoup.comresearchgate.net |
| Arcelin 6 | G11051 | researchgate.net |
This compound is encoded by multiple genes. In the wild P. vulgaris genotype G02771, two arcelin-5 genes have been characterized: arc5-I and arc5-II. nih.gov The arc5-I gene encodes the Arc5a protein, while the arc5-II gene encodes Arc5b and a minor non-glycosylated isoform, Arc5c. nih.govresearchgate.netoup.com The sequence similarity between the transcribed regions of arc5-I and arc5-II is over 98%. nih.gov A third gene, Arc5-III, has also been described, encoding a protein with 81% amino acid identity to the derived amino acid sequences of Arc5-I and Arc5-II. nih.gov This Arc5-III gene is highly expressed in developing seeds and at a lower level in roots, and it is believed to encode a polypeptide present in the Arc5c band. nih.gov
This compound consists of three polypeptides: Arc5a, Arc5b, and Arc5c, with molecular weights ranging from 30.8 to 32.2 kDa. researchgate.net These polypeptides are organized as monomers or dimers in their native state. oup.com
Arcelin genes are genetically closely linked to and related to the phytohemagglutinin (PHA) and α-amylase inhibitor (α-AI) genes. nih.govscielo.brscialert.netoup.com This complex, multigene locus is known as the Arcelin-Phytohemagglutinin-α-Amylase Inhibitor (APA) locus and is situated on chromosome Pv04 in P. vulgaris. scielo.broup.comnih.gov The APA locus plays essential roles in the defense responses of legume seeds against seed weevils. scielo.brresearchgate.net
The APA family of seed proteins consists of three subfamilies, in hypothesized evolutionary order of appearance: phytohemagglutinins (PHA), α-amylase inhibitors (α-AI), and arcelins (ARL). nih.gov During the evolution of this complex locus, PHA proteins appeared first, followed by α-AI and Arc proteins. researchgate.netscielo.br The presence of Arc genes, which are the latest evolutionary change in the APA locus, has been associated with resistance to bruchid pests. scielo.br
The APA locus is highly variable, leading to variability in the encoded arcelin proteins. researchgate.net Despite this variability, adjacent gene regions on either side of the APA locus are highly conserved. researchgate.netscielo.br The instability of the APA locus may be partly due to the insertion of retroelements and gene conversion. researchgate.netscielo.br
Molecular Biology and Genetic Architecture of Arcelin 5
Gene Structure and Organization
Arcelin 5 is encoded by a relatively small number of gene copies compared to other abundant seed storage proteins in Phaseolus vulgaris. nih.gov
Number of Functional Gene Copies
The arcelin-5 protein is encoded by two functional gene copies per haploid genome in Phaseolus vulgaris genotype G02771. nih.govresearchgate.net In contrast, phaseolin, another major seed storage protein in P. vulgaris, is encoded by a multigene family consisting of seven to nine genes per haploid genome. This suggests that the amount of arcelin per gene copy is significantly higher than that of phaseolin. nih.gov A new arcelin-5 gene, Arc5-III, has also been identified, encoding a protein with 81% amino acid identity to Arc5-I and Arc5-II.
Table 1: Comparison of Gene Copy Numbers for Seed Proteins in Phaseolus vulgaris
| Protein | Number of Functional Gene Copies (per haploid genome) |
| This compound | 2 nih.govresearchgate.net |
| Phaseolin | 7-9 nih.gov |
Promoter and Regulatory Sequences
The regulatory sequences of the arcelin-5 gene, particularly this compound-I (arc5-I), have been extensively studied for their ability to drive high seed-specific expression. These regulatory elements include the arcelin promoter, the this compound-I leader sequence, and the this compound-I 3' end sequence. google.comresearchgate.netugent.be The cloned genomic arcelin-5 sequence contains all the necessary cis-elements required for high seed-specific expression. oup.comnih.gov Regulatory sequences are nucleotide sequences located upstream (5'), within, or downstream (3') to a coding sequence, and they influence the transcription and expression of the coding sequence. google.com
Transcriptional Regulation and Expression Patterns
Transcriptional regulation of this compound is characterized by its strong seed-specific expression and high mRNA steady-state levels during seed development. oup.comnih.govnih.gov
Seed-Specific Gene Expression of this compound
Arcelin-5 gene expression is highly restricted to seeds. oup.comresearchgate.netnih.gov Studies involving transgenic Arabidopsis and Phaseolus acutifolius plants transformed with arcelin-5 gene constructs demonstrated that arcelin-5 protein accumulated to high levels, reaching up to 15% and 25% of the total protein content in these plants, respectively. oup.comnih.govnih.gov This high expression is a result of robust mRNA steady-state levels specifically in seeds. oup.comnih.gov This seed-specific expression pattern highlights the utility of arcelin-5 regulatory sequences for achieving high accumulation of proteins in transgenic plant seeds. oup.comnih.govresearchgate.netugent.be
mRNA Steady-State Levels in Developing Seeds
High transgene expression of arcelin-5 is directly linked to high mRNA steady-state levels, which are restricted to seeds. oup.comnih.gov In developing siliques of transgenic Arabidopsis lines, the steady-state levels of arc5-I mRNA were quantified and found to be significantly higher than those of endogenous 2S albumin transcripts in lines producing high amounts of arcelin-5 polypeptides (over 5% of total protein). nih.govresearchgate.net This indicates efficient transcriptional activity and stability of arcelin-5 mRNA during seed maturation. nih.govresearchgate.net
Table 2: Arcelin-5 Expression Levels in Transgenic Plants
| Plant Species | Arcelin-5 Accumulation (% of total protein) | Reference |
| Arabidopsis | Up to 15% | oup.comnih.gov |
| Phaseolus acutifolius | 15% to 25% | oup.comnih.gov |
Analysis of Cis-Elements and Trans-Acting Factors Influencing Expression
The high seed-specific expression of arcelin-5 is attributed to the presence of specific cis-elements within the cloned genomic arcelin-5 sequence and the availability of corresponding trans-acting factors. oup.comresearchgate.netnih.gov Cis-elements are regulatory DNA sequences that are typically located near the gene they regulate and act on the same DNA molecule. microbiologyjournal.orgwikipedia.org Trans-acting factors, on the other hand, are usually regulatory proteins (like transcription factors) or RNA molecules that bind to cis-regulatory elements to influence gene expression. microbiologyjournal.orgwikipedia.org The fact that high expression is observed in diverse dicotyledonous plants like Arabidopsis and Phaseolus acutifolius suggests that the necessary trans-acting factors are generally available in most dicotyledonous plants. oup.comresearchgate.netnih.gov These elements and factors work in concert to ensure the robust and tissue-specific accumulation of this compound. oup.comresearchgate.netnih.gov
Genetic Engineering of this compound Expression
The regulatory sequences of the arcelin-5 gene have proven highly effective in directing strong, seed-specific expression in transgenic plants, making them valuable tools in plant biotechnology. nih.govoup.comnih.gov
Construction of Transgenic Plants Expressing this compound
The arcelin-5 gene, along with its regulatory sequences, has been successfully utilized to create transgenic plants with high levels of this compound expression. nih.govoup.comnih.gov For instance, transgenic Arabidopsis and Phaseolus acutifolius (Tepary bean) plants, when transformed with arcelin-5 gene constructs, demonstrated remarkable accumulation of this compound. nih.govoup.comgoogle.com Specifically, this compound constituted up to 15% of the total protein content in transgenic Arabidopsis seeds and an even higher 25% in transgenic Phaseolus acutifolius seeds. nih.govoup.comgoogle.com These high expression levels were attributed to elevated mRNA steady-state levels, and the expression was exclusively restricted to the seeds. nih.govoup.com
Binary transformation vectors typically incorporate elements such as the beta-glucuronidase (GUS) reporter gene and the neomycin phosphotransferase II (NPTII) selectable marker gene, alongside the this compound gene. researchgate.net To further enhance translational efficiency and mRNA stability, the this compound-I untranslated regions (UTRs), specifically a 13-nucleotide 5′ UTR and a 137-nucleotide 3′ UTR, have been incorporated into the coding sequences of gene constructs. researchgate.net
Table 2: this compound Expression Levels in Transgenic Plants
| Transgenic Plant Species | This compound Accumulation (as % of Total Protein Content) |
| Arabidopsis thaliana | 15% nih.govoup.comgoogle.com |
| Phaseolus acutifolius | 25% nih.govoup.comgoogle.com |
Heterologous Expression Systems
Beyond its native expression in bean, this compound has been successfully expressed in heterologous systems. The Arc5-III polypeptide, for example, has been produced in Escherichia coli (E. coli) as a soluble GST fusion protein. This heterologous expression yielded a protein with an isoelectric point (pI) and molecular mass similar to that of native Arc5c.
Furthermore, the robust regulatory sequences of the this compound-I gene have been leveraged to drive the high-level production of other heterologous proteins in dicotyledonous seeds. researchgate.netfrontiersin.orgresearchgate.net A notable example includes the expression of a murine single-chain variable fragment (scFv) G4. researchgate.net When controlled by the this compound-I regulatory sequences, this scFv accumulated to exceptionally high concentrations, reaching up to 36.5% of the total soluble protein (TSP) in homozygous transgenic Arabidopsis thaliana seeds. researchgate.net This demonstrates the significant potential of this compound regulatory elements for the cost-effective production of diverse recombinant proteins in plant-based bioreactors. researchgate.net
Influence of Transgene Integration on Expression Stability
The stability of transgene expression is a critical factor in the successful development of genetically engineered plants. Research into this compound expression in transgenic systems has provided insights into the impact of transgene integration patterns. Notably, complex transgene integration patterns, which are often associated with gene silencing effects in other systems, were not found to lead to reduced arcelin-5 expression in transgenic plants. nih.govoup.comnih.gov
This high and stable transgene expression was primarily attributed to high mRNA steady-state levels, which were consistently restricted to the seeds. nih.govoup.com These findings suggest that the genomic arcelin-5 sequence contains all necessary cis-elements for high seed-specific expression. nih.govoup.com Furthermore, the availability of compatible trans-acting factors in host species like Arabidopsis and Phaseolus contributes to this stable and high expression, indicating broad applicability in dicotyledonous plants. nih.govoup.com The stability of transgene integration and expression has been observed over several generations in transgenic plants, which is crucial for agricultural applications. researchgate.netroyalsocietypublishing.org
Protein Biochemistry, Structure, and Post Translational Modifications of Arcelin 5
Protein Isolation and Characterization of Arcelin 5 Variants
This compound is an abundant seed storage protein, constituting a significant portion (30-40%) of the total seed protein content in certain wild Phaseolus vulgaris genotypes nih.gov. The purified arcelin-5 protein fraction is composed of three distinct polypeptides: arcelin 5a (Arc5a), arcelin 5b (Arc5b), and arcelin 5c (Arc5c) nih.govcapes.gov.brresearchgate.netku.dk. These polypeptides exhibit similar molecular masses, with Arc5a at 32.2 kDa, Arc5b at 31.5 kDa, and Arc5c at 30.8 kDa nih.govcapes.gov.br. Despite their slight differences in molecular weight, all three polypeptides share an identical isoelectric point and the same N-terminal amino acid sequence for their first nine residues, suggesting a common origin nih.govcapes.gov.br.
The genetic basis for these variants lies primarily in two genes: arc5-I and arc5-II nih.govresearchgate.net. The arc5-I gene is responsible for encoding Arc5a, while arc5-II encodes Arc5b and a minor non-glycosylated isoform, Arc5c nih.govresearchgate.netresearchgate.net. A third gene, Arc5-III, has also been identified, encoding a polypeptide found within the Arc5c band and sharing 81% amino acid identity with the products of Arc5-I and Arc5-II . Both arc5-I and arc5-II genes encode a precursor protein of 261 amino acids, which includes a 21-amino acid signal peptide nih.govnih.govcapes.gov.brresearchgate.net. Upon cleavage of the signal peptide, the mature protein consists of 240 amino acids ku.dkebi.ac.uk. In its native state, this compound can exist as a dimer, as indicated by its molecular mass, although it has also been observed as a monomer or dimer in solution nih.govcapes.gov.brresearchgate.netugent.be.
Here is a summary of the polypeptide composition of this compound:
| Polypeptide | Molecular Mass (kDa) | Encoding Gene | Glycosylation Status |
| Arcelin 5a | 32.2 | arc5-I | Glycosylated (2 glycans) nih.govresearchgate.net |
| Arcelin 5b | 31.5 | arc5-II | Glycosylated (1 glycan) nih.govresearchgate.net |
| Arcelin 5c | 30.8 | arc5-II / Arc5-III | Non-glycosylated nih.govcapes.gov.brku.dk |
Glycosylation Status of Polypeptides
A key post-translational modification in this compound is glycosylation, which varies among its polypeptide components. Arcelin 5a and arcelin 5b are glycoproteins, meaning they have carbohydrate chains attached nih.govcapes.gov.br. Specifically, Arc5a is characterized by the presence of two complex fucosylated glycan chains, while Arc5b carries a single such glycan chain nih.govresearchgate.net. N-linked glycosylation has been identified at asparagine 43 in Arc5a uniprot.org. In contrast, arcelin 5c is distinctly non-glycosylated nih.govcapes.gov.brku.dk. This differential glycosylation contributes to the observed molecular weight variations and functional distinctions among the this compound polypeptides.
Structural Biology of this compound
Primary Protein Sequence Analysis
Primary protein sequence analysis of this compound has revealed important insights into its genetic and evolutionary relationships. Two primary cDNA sequences, arc5-I and arc5-II, have been characterized, both encoding precursor proteins of 261 amino acids, including a 21-amino acid signal peptide nih.govnih.govcapes.gov.brresearchgate.net. The mature protein sequence comprises 240 amino acids ku.dkebi.ac.uk. There is a high degree of sequence similarity between the products of arc5-I and arc5-II, with 99% identity at the DNA level and 97% identity at the deduced amino acid sequence level nih.govcapes.gov.br. Although arcelin 5a is composed of 261 amino acids, it is notable that its mature protein sequence is devoid of methionine residues ugent.be. Comparative sequence analyses indicate that this compound, while related to other arcelin variants and lectins from P. vulgaris, possesses distinct characteristics that set it apart nih.govcapes.gov.br.
Crystal Structure Determination (e.g., PDB 1IOA)
The three-dimensional structure of this compound has been elucidated through X-ray crystallography, with its crystal structure (PDB entry: 1IOA) solved at a resolution of 2.7 Å nih.govresearchgate.netglyconavi.orgrcsb.org. The refined structure exhibits an R factor of 20.6% and a free R factor of 27.1% nih.govrcsb.org. A significant finding from the crystal structure is that this compound crystallized as a monomer ku.dknih.govrcsb.orgiisc.ac.in. This is a notable departure from most known legume lectins, which typically form oligomeric structures such as dimers or tetramers ku.dknih.govrcsb.orgiisc.ac.in. This compound is, in fact, the only known legume lectin to be crystallized as a monomer iisc.ac.in.
Structurally, this compound adopts a "jelly-roll" fold, a common tertiary structure found in many plant lectins ebi.ac.ukiisc.ac.in. A distinctive feature of the this compound structure is the presence of an Ala-Tyr cis-peptide bond ku.dknih.govrcsb.org. This is particularly interesting because, in typical legume lectins, a cis-peptide bond between an Alanine and an Aspartic acid residue is stabilized by bound metal ions, which are crucial for their sugar-binding activity nih.govrcsb.org. In this compound, however, the metal-binding loop is absent nih.govrcsb.org. Despite this absence, the cis-peptide bond is still present, with an Asp residue replaced by a Tyr residue nih.govrcsb.org. All known arcelin sequences consistently show an Ala-Tyr or Ala-Phe motif at this position ku.dk.
Comparison with Other Legume Lectins and Lectin-Like Proteins
This compound belongs to the broader family of legume lectins, a group of sugar-binding proteins characterized by high structural and sequential identity nih.govias.ac.in. However, this compound is specifically categorized as a lectin-like defense protein, highlighting its distinct functional characteristics nih.govrcsb.org.
A primary differentiating factor between this compound and canonical legume lectins is the absence of a metal-binding loop in this compound nih.govrcsb.org. In typical legume lectins, this loop, along with bound metal ions, is essential for their carbohydrate-binding capabilities nih.govrcsb.org. While this compound lacks this metal-binding site, it remarkably retains a conserved cis-peptide bond (Ala-Tyr) that, in other lectins, is stabilized by these metals ku.dknih.govrcsb.org.
The quaternary structure of this compound also sets it apart. Although many legume lectins exhibit diverse oligomeric forms, including dimers and tetramers, this compound crystallized as a monomer ku.dknih.govrcsb.orgiisc.ac.in. Despite its monomeric crystal form, this compound can exist as a dimer in solution under certain conditions iisc.ac.in. Comparative analysis indicates that this compound possesses sequence patterns associated with both type II and X3 interfaces, although the residues forming the X3 interface appear to be conservatively mutated, potentially destabilizing this interaction iisc.ac.in. For instance, arcelin-1, a close homologue, is known to form a type II dimer iisc.ac.in.
Functionally, while arcelin 1, another arcelin variant, is a lectin-like protein that does not bind monosaccharides but shows specificity for glycoproteins like fetuin and asialofetuin, this compound demonstrates specific binding to monosaccharides through interactions similar to those observed in other legume lectins oup.com. This compound is also related to phytohemagglutinin (PHA), a well-known lectin from the common bean .
Quaternary Association and Oligomeric States (Monomer vs. Dimer)
The quaternary association of this compound exhibits interesting characteristics, showing variability between its crystallized form and its native state in solution. Arcelin-5 is unique among known legume lectins as it is the only one to have been crystallized as a monomer. rcsb.orgiisc.ac.inku.dk This monomeric form is classified as an "arcelin-5-type" quaternary structure within the broader classification of legume lectins. iisc.ac.in
However, studies on native this compound have indicated a molecular mass consistent with a dimer form in solution. capes.gov.br Furthermore, this compound has been observed to exist as a dimer under specific solution conditions. iisc.ac.in Structural analysis suggests that this compound possesses the necessary patterns for both type II and X3 interfaces, with the type II interface potentially being favored in solution. iisc.ac.in This contrasts with a close homologue, arcelin-1, which is consistently known to exist as a type II dimer. iisc.ac.inresearchgate.net
Table 1: Oligomeric States of this compound
| Form | Oligomeric State | Context | Reference |
| Crystallized Arc5 | Monomer | Crystal structure | rcsb.orgiisc.ac.inku.dk |
| Native Arc5 | Dimer | In solution, based on molecular mass | capes.gov.br |
| Arc5 in solution | Dimer | Under specific conditions, with type II/X3 interfaces | iisc.ac.in |
Post-Translational Processing
Post-translational modifications are critical steps in the maturation and functionality of seed proteins like this compound, particularly for lectins that accumulate in maturing seeds. this compound undergoes proteolytic processing, which is a common feature among seed defensive proteins. nih.gov
This compound, like many newly synthesized proteins destined for the secretory pathway, is initially produced with a signal peptide at its N-terminus. capes.gov.brwikipedia.org This signal peptide is a short sequence, typically 16-30 amino acids long, that directs the nascent protein to the translocon (Sec61 channel in eukaryotes) located in the endoplasmic reticulum. wikipedia.org
For this compound, the signal peptide is approximately 21 amino acids in length, a characteristic similar to those found in most other arcelin proteins. capes.gov.br Following the translocation of the protein across the endoplasmic reticulum membrane, a specific enzyme known as signal peptidase cleaves the signal peptide from the N-terminus of the polypeptide chain. wikipedia.org This proteolytic cleavage event results in the formation of the mature this compound protein. For instance, the cleavage of the signal peptide from the 260-amino acid Arc5-III polypeptide yields a mature protein of 239 amino acids with a molecular mass of 26.6 kDa.
Glycan chain attachment, specifically N-linked glycosylation, is a significant post-translational modification for this compound. Arcelin 5a and Arcelin 5b are identified as glycoproteins due to the presence of these attached carbohydrate molecules. ontosight.aicapes.gov.br In contrast, Arcelin 5c is notably non-glycosylated. capes.gov.br
N-linked glycosylation involves the covalent attachment of an oligosaccharide (glycan) to the nitrogen atom of an asparagine (Asn) residue within a protein. cdghub.comwikipedia.org This process typically occurs at a specific consensus sequence, Asn-X-Ser/Thr, where 'X' can be any amino acid except proline. cdghub.comwikipedia.orgneb.com The Arc5-III gene, for example, contains three predicted N-glycosylation sites: one located near the N-terminus (NFT), and two others situated in the middle (NDT) and close to the C-terminus (NTT) of the polypeptide sequence.
The initial step of N-glycosylation takes place in the endoplasmic reticulum (ER), where a core nascent glycan is transferred to the asparagine residue of the newly synthesized protein. neb.com Subsequently, as the glycoprotein (B1211001) traverses through the ER and the Golgi apparatus, these attached glycans undergo further trimming and modification processes, contributing to the final structure and properties of the mature this compound glycoprotein. neb.com
Table 2: N-Glycosylation Sites in this compound (Arc5-III isoform)
| Site Location | Consensus Sequence |
| Near N-terminus | NFT |
| Middle of polypeptide | NDT |
| Near C-terminus | NTT |
Q & A
Q. What experimental designs mitigate off-target effects in CRISPR-edited plant lines overexpressing this compound?
- Methodological Answer: Employ whole-genome sequencing to detect unintended edits. Use RNA-Seq to profile transcriptome-wide changes. Compare edited lines with wild-type and vector-only controls. Conduct proteomic analysis (e.g., LC-MS/MS) to verify this compound-specific expression and assess unintended protein interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
